(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide
Description
(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This particular compound features a fluorophenyl group and a methylphenyl group, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c1-12-3-2-4-15(11-12)18-16(19)10-7-13-5-8-14(17)9-6-13/h2-11H,1H3,(H,18,19)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKTWYRIZBJBJ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide typically involves the reaction of 4-fluorobenzaldehyde with 3-methylaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired enamide. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances reproducibility.
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes several chemically significant reactions due to its enamide structure and substituents:
Oxidation
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Reagents : KMnO₄ (acidic conditions), CrO₃ (aqueous H₂SO₄)
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Products : Oxidized derivatives (e.g., quinones, amide N-oxides)
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Role of Substituents : Fluorine on the phenyl ring stabilizes intermediates, affecting reaction rates .
Reduction
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Reagents : LiAlH₄ (ether, room temperature), NaBH₄ (MeOH, reflux)
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Products : Amine derivatives or diols from enamide reduction.
Substitution
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Electrophilic substitution : Directed by fluorine’s electron-withdrawing effect on the 4-fluorophenyl ring.
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Nucleophilic substitution : Possible at activated positions on the 3-methylphenyl group.
Biological Activity Mechanisms
The compound’s reactivity is linked to its lipophilicity and interactions with biological targets :
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Enzyme inhibition : The fluorophenyl group enhances membrane permeability, enabling binding to intracellular targets (e.g., kinases, proteases) .
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Anticancer activity : Hydrolysis products may modulate apoptotic pathways, as observed in structurally similar enamides .
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Antimicrobial effects : Substitution patterns (e.g., fluorine) influence binding affinity to microbial enzymes .
Lipophilicity
The fluorophenyl and 3-methylphenyl groups contribute to high lipophilicity, critical for bioavailability. Studies on analogous compounds show:
Reactivity Trends
Scientific Research Applications
(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-N-(3-methylphenyl)prop-2-enamide
- (2E)-3-(4-bromophenyl)-N-(3-methylphenyl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-N-(3-methylphenyl)prop-2-enamide
Uniqueness
(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. This makes the compound particularly interesting for medicinal chemistry and drug design.
Biological Activity
(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide, also known as a derivative of cinnamamide, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a fluorinated aromatic ring and an amide functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis.
- Receptor Modulation : It has been studied for its potential role as a ligand in receptor binding studies, influencing cellular signaling pathways.
Biological Activity Overview
Research has indicated several key areas where the compound exhibits biological activity:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of histone deacetylases (HDACs) and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, showing promise in reducing pro-inflammatory cytokine levels in various models .
- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial activity against certain bacterial strains, comparable to conventional antibiotics like ampicillin .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that modifications to the phenyl rings significantly influence the biological activity of the compound. For example:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Substituent Variations : Different substituents on the phenyl rings can alter the compound's efficacy against specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
